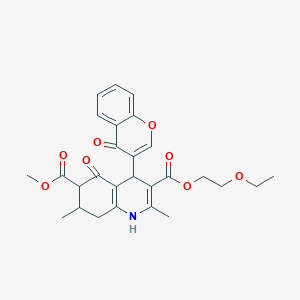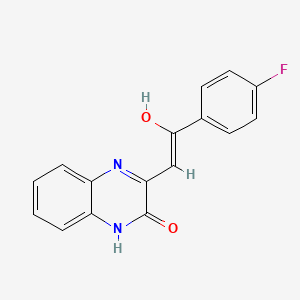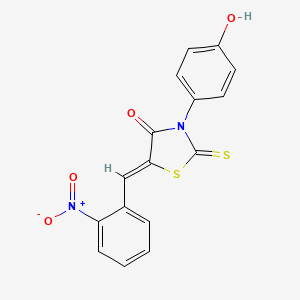
3-(2-ethoxyethyl) 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyethyl) 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a chromenyl group and multiple ester functionalities. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(2-ethoxyethyl) 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromenyl intermediate, followed by the formation of the quinoline core through cyclization reactions. The final steps involve the introduction of the ethoxyethyl and ester groups under specific reaction conditions, such as the use of catalysts and controlled temperatures. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The chromenyl and quinoline moieties can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-ethoxyethyl) 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl) 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The chromenyl and quinoline groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(2-ethoxyethyl) 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate include other quinoline derivatives and chromenyl compounds. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
Quinoline derivatives: Compounds like quinine and chloroquine have similar quinoline cores but different substituents, leading to different biological activities.
Chromenyl compounds: Flavonoids like quercetin have chromenyl groups but lack the quinoline core, resulting in distinct chemical and biological properties. The uniqueness of this compound lies in its combined chromenyl and quinoline structure, which imparts specific chemical reactivity and potential biological effects.
Properties
IUPAC Name |
3-O-(2-ethoxyethyl) 6-O-methyl 2,7-dimethyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO8/c1-5-34-10-11-35-27(32)21-15(3)28-18-12-14(2)20(26(31)33-4)25(30)23(18)22(21)17-13-36-19-9-7-6-8-16(19)24(17)29/h6-9,13-14,20,22,28H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWGZRAOYDOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)C(C(C2)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)
![1-[5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5967457.png)
![2,6-Dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B5967465.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5967473.png)

![[1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5967480.png)

![4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5967501.png)
![2-[1-benzyl-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5967511.png)
![N,8-dimethyl-3-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5967518.png)
![3-[4-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5967521.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B5967537.png)
methylidene]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B5967544.png)
